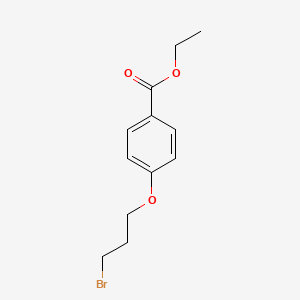![molecular formula C10H12N2O3S B1308457 Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- CAS No. 62390-80-1](/img/structure/B1308457.png)
Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- is a useful research compound. Its molecular formula is C10H12N2O3S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensor Development
A study by Tharmaraj, Devi, and Pitchumani (2012) revealed that a derivative of benzenamine, specifically 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, serves as a highly selective chemosensor for Ag+ ion detection. This sensor exhibits a significant fluorescent enhancement upon binding to Ag+ ions due to increased intramolecular charge transfer (ICT), demonstrating its potential application in environmental monitoring and analytical chemistry. The mechanism behind this selectivity and sensitivity is further supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).
Corrosion Inhibition
Heydari, Talebian, Salarvand, Raeissi, Bagheri, and Golozar (2018) investigated two Schiff bases containing derivatives of benzenamine as corrosion inhibitors for mild steel in 1 M HCl solution. Their study demonstrated that these compounds effectively inhibit corrosion, with the molecule possessing an electron-donating O-methyl substitute showing superior performance. This finding indicates the potential of benzenamine derivatives in protective coatings and materials engineering to prevent metal corrosion (Heydari et al., 2018).
Antifungal Agents
Malhotra, Hans, Sharma, Deep, and Phogat (2012) synthesized and evaluated a series of benzenamine derivatives for their antifungal activity. Several compounds exhibited excellent to weak activity against fungi such as Candida albicans, Candida tropicalis, and Aspergillus niger, with specific derivatives showing significant activity comparable to the standard antifungal agent clotrimazole. The study highlights the role of substituent groups in enhancing antifungal efficacy, suggesting these derivatives could be developed into new antifungal drugs (Malhotra et al., 2012).
Polymerization Initiators
Greene and Grubbs (2010) explored the use of N-phenylalkoxyamine derivatives from 4-nitrophenyl 2-methylpropionat-2-yl radicals, related to benzenamine, as initiators for nitroxide-mediated polymerization (NMP). Their findings suggest that these initiators can control polymerization of methyl methacrylate (MMA) to moderate conversions, offering new pathways for synthesizing polymers with specific properties (Greene & Grubbs, 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-N-(1-methylsulfanyl-2-nitroethenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-15-9-5-3-8(4-6-9)11-10(16-2)7-12(13)14/h3-7,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGOPTAYWAHLCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401302 |
Source


|
| Record name | Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62390-80-1 |
Source


|
| Record name | Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino]-acetic acid](/img/structure/B1308374.png)


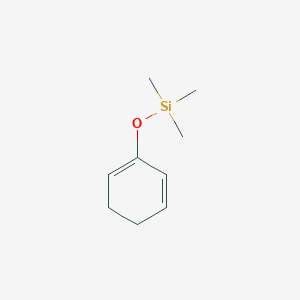
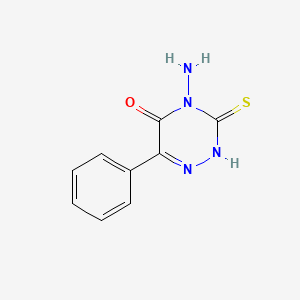
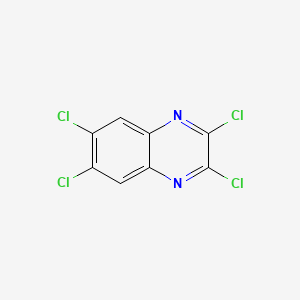

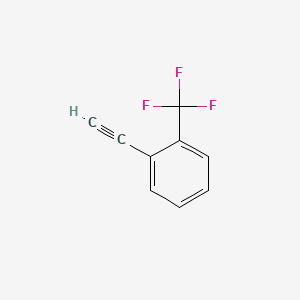
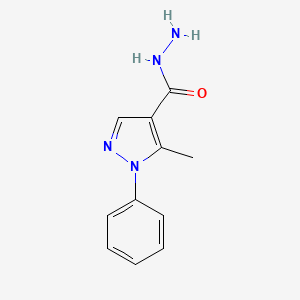

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)
amino]acetic acid](/img/structure/B1308404.png)
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)
